1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone

Description

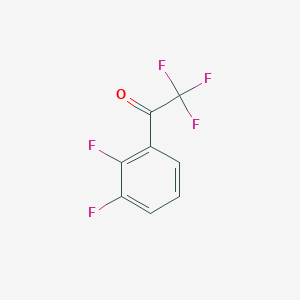

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with the molecular formula C₈H₃F₅O (CAS: 70783-32-3) . It features a trifluoroacetyl group (-COCF₃) attached to a 2,3-difluorophenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its physicochemical properties include a molecular weight of 210.10 g/mol, a boiling point of 203°C, and a density of 1.512 g/cm³ . The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJOYDXULMKYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870743 | |

| Record name | 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092712-21-4 | |

| Record name | 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092712-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives may serve as probes or inhibitors in biochemical studies.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting certain enzymes or interacting with specific receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

The structural and functional analogs of 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone are distinguished by substituents on the phenyl ring or modifications to the trifluoroacetyl group. Below is a detailed comparison:

Structural Analogs with Halogen Substituents

Key Observations :

- Electron-Withdrawing Effects : Chlorine substituents (e.g., 3,5-dichloro derivatives) increase molecular weight and boiling points compared to fluorine analogs due to higher atomic mass and polarizability .

- Bioactivity : The 3-chloro-5-trifluoromethylphenyl derivative (CAS 1125812-58-9) is critical in synthesizing Afoxolaner, a veterinary insecticide, highlighting the role of CF₃ groups in enhancing bioactivity .

Analogs with Hydroxyl or Methoxy Substituents

Key Observations :

- Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., 2,3,4-trihydroxyphenyl) exhibit higher melting points due to intermolecular hydrogen bonding, limiting their use in liquid-phase reactions .

- Electron-Donating Groups : Methoxy groups (e.g., 2-methoxyphenyl derivative) reduce reactivity in electrophilic substitutions compared to halogenated analogs .

Analogs with Heterocyclic Modifications

Key Observations :

- Heterocyclic Stability : Triazole-containing derivatives (e.g., Compound 18 in ) exhibit enhanced thermal stability (melting points >100°C), making them suitable for materials science.

- Bioactive Intermediates : Indole-modified analogs are pivotal in synthesizing kinase inhibitors, emphasizing the versatility of trifluoroacetylated heterocycles .

Biological Activity

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS Number: 1092712-21-4) is a fluorinated organic compound with significant potential in medicinal chemistry and drug design. Its unique structure, characterized by a trifluoroethanone moiety and a difluorophenyl group, enhances its biological activity through improved binding affinity and selectivity. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

- Formula : CHFO

- Molecular Weight : 210.10 g/mol

Structure

- The compound features a central carbonyl group (C=O) attached to a trifluoroethyl group and a difluorophenyl ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various biological molecules. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can interact with specific receptors, potentially modulating their activity.

Pharmacological Studies

Research indicates that fluorinated compounds like this compound exhibit diverse biological activities, including:

- Antiproliferative Effects : Similar compounds have shown effectiveness against various cancer cell lines. For instance, studies on related fluorinated compounds have demonstrated significant antiproliferative activity against breast and lung cancer cell lines .

- Toxicological Profile : The compound is classified as harmful if swallowed (Category 4), causes skin irritation (Category 2), and may cause respiratory irritation (Category 3) as per safety data sheets .

Case Studies

- In Vitro Studies on Cell Lines :

- Mechanistic Insights :

Comparative Analysis

To understand the uniqueness of this compound in comparison to other similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone | Contains chlorine instead of difluorophenyl | Different halogen substituents affecting reactivity |

| 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | Lacks additional fluorine substituents | Simpler structure leading to different biological activity |

| 1-(3-Dichlorophenyl)-2,2,2-trifluoroethanone | Contains dichlorine substituents | Enhanced reactivity due to multiple chlorines |

Q & A

Q. What are the optimized synthetic routes for 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis of trifluoroethanone derivatives often involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling between brominated trifluoroethanone precursors (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanone) and boronic acids has been successful in synthesizing diaryl ketones under optimized conditions (5 mol% Pd(PPh₃)₄, 1,4-dioxane/water, 100°C) . However, ortho-substituted derivatives (e.g., 2-bromo analogs) exhibit slower kinetics due to steric hindrance, requiring reduced substrate concentrations (e.g., 100 mM) and prolonged reaction times (up to 50 hours) . For 1-(2,3-difluorophenyl) derivatives, similar steric and electronic effects may necessitate tailored cosolvent systems (e.g., 10% 1,4-dioxane) to enhance solubility and reaction efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: 1H-NMR is critical for identifying hydration states, as trifluoroethanones can form geminal diols (e.g., 10.H₂O in ) due to the electron-withdrawing trifluoromethyl group stabilizing the hydrated form . IR spectroscopy confirms carbonyl stretching vibrations (~1700 cm⁻¹), though fluorinated substituents may shift absorption bands. Mass spectrometry (HRMS) provides molecular ion validation, while X-ray crystallography is recommended for resolving steric effects from ortho-fluorine substituents, which complicate spatial arrangements .

Advanced Research Questions

Q. How does the 2,3-difluorophenyl substituent influence binding kinetics in enzyme inhibition studies?

Methodological Answer: Fluorine substituents modulate electronic and steric interactions in enzyme active sites. For example, tert-butylphenyl trifluoroethanones act as slow-binding inhibitors of acetylcholinesterase (AChE) by mimicking transition states, with inhibition constants (Ki) in the nanomolar range . The 2,3-difluoro substitution may enhance π-π stacking or hydrophobic interactions, but steric clashes in ortho positions could reduce binding affinity. Kinetic assays (e.g., Ellman’s method) combined with molecular dynamics (MD) simulations can quantify binding rates and identify critical residue interactions .

Q. What computational approaches elucidate the interaction mechanisms of this compound with biological targets?

Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations are pivotal for studying transition-state analog behavior. In AChE inhibition studies, QM/MM revealed that trifluoroethanone derivatives stabilize tetrahedral intermediates via hydrogen bonding with catalytic triads (e.g., Ser203, His447) . For 2,3-difluoro derivatives, density functional theory (DFT) can predict electrostatic potential surfaces, while MD simulations assess conformational flexibility in enzyme pockets .

Q. Why might this compound be incompatible with multicomponent reactions, and how can this be addressed?

Methodological Answer: Electron-deficient trifluoroacetyl groups may hinder nucleophilic attack in multicomponent syntheses. and show that even structurally similar ketones (e.g., 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone) fail in such reactions due to poor electrophilicity at the carbonyl carbon . Alternative strategies include:

- Using Lewis acid catalysts (e.g., AlCl₃) to activate the carbonyl group.

- Employing enzymatic bioreduction (e.g., alcohol dehydrogenases like Ras-ADH) to generate chiral intermediates before subsequent functionalization .

Q. How do fluorinated substituents impact the physical properties (e.g., solubility, melting point) of this compound in experimental design?

Methodological Answer: Fluorine atoms increase hydrophobicity and melting points due to strong C-F bonds and crystal packing efficiency. For example, 3,5-dichloro-4'-fluoro analogs exhibit melting points >250°C . Low solubility in aqueous systems can be mitigated with polar aprotic cosolvents (e.g., DMSO, 1,4-dioxane) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for characterizing thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.